2,4-Dichloroisophthalic acid
Description
Structure
3D Structure
Properties
CAS No. |
50903-03-2 |
|---|---|
Molecular Formula |
C8H4Cl2O4 |
Molecular Weight |
235.02 g/mol |
IUPAC Name |
2,4-dichlorobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H4Cl2O4/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
CFBMBPSPRHZMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Dichloroisophthalic Acid and Analogues
Development of Novel Synthetic Routes and Reaction Pathway Elucidation
Modern synthetic chemistry offers several sophisticated routes to 2,4-dichloroisophthalic acid and its analogues. These methods are designed to overcome challenges related to isomer formation and harsh reaction conditions, providing clearer and more efficient pathways to the target molecule.
Achieving the specific 2,4-dichloro substitution pattern on the isophthalic acid scaffold is a primary challenge due to the directing effects of the carboxyl groups. Research has focused on strategies that control the position of chlorination.
One effective, albeit indirect, pathway involves the multi-step synthesis starting from a more easily functionalized precursor. A plausible route begins with the direct chlorination of isophthalonitrile. The electron-withdrawing nitrile groups can direct chlorination to the 2- and 4-positions. This intermediate, 2,4-dichloroisophthalonitrile (B12972), can then be converted to the target diacid through oxidation.
Another strategy involves the functionalization of pre-chlorinated aromatics. For example, starting with 2,4-dichlorotoluene, an oxidation reaction can yield 2,4-dichlorobenzoic acid. While this produces a mono-acid, further carboxylation steps are complex. A more common industrial approach for related compounds is the oxidation of a dichlorotoluene derivative.
The direct halogenation of isophthalic acid derivatives demonstrates the principles of regioselectivity. For instance, the bromination of isophthalic acid can be controlled to yield specific isomers like 5-bromoisophthalic acid or 4,5-dibromoisophthalic acid, depending on the reaction conditions. This highlights that precise control of electrophilic aromatic substitution is key. Functionalizing the 5-position of isophthalic acid is a widely reported strategy for creating derivatives, which can influence subsequent reactions. nih.govacs.org
A summary of potential regioselective strategies is presented below.
| Starting Material | Key Transformation | Intermediate Product | Final Product | Rationale |
| Isophthalonitrile | Direct Chlorination | 2,4-Dichloroisophthalonitrile | This compound | Nitrile groups direct chlorination to the 2,4-positions; subsequent oxidation yields the diacid. |
| 2,4-Dichlorotoluene | Oxidation | 2,4-Dichlorobenzoic Acid | (Requires further steps) | Oxidation of the methyl group provides a pre-functionalized chlorinated benzene (B151609) ring. |
| Isophthalic Acid | Controlled Halogenation | Halogenated Isophthalic Acid | (Further functionalization needed) | Demonstrates the principle of directed electrophilic substitution on the isophthalic scaffold. |
Catalysis plays a crucial role in enhancing the efficiency and selectivity of chlorination reactions. Lewis acids are commonly employed to facilitate electrophilic aromatic substitution. In the context of producing chlorinated aromatics, catalysts such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are known to enhance regioselectivity. For instance, in the chlorination of isophthaloyl chloride to produce 5-chloroisophthaloyl chloride, ferric chloride is an effective catalyst. epo.org A similar catalytic system could be adapted for the synthesis of this compound's precursors.
The use of catalyst systems can also help mitigate over-chlorination, a common side reaction. For example, a combined catalyst system was used to synthesize 2,4-dichlorophenol (B122985) with high purity by suppressing the formation of trichlorophenol. While the electron-withdrawing nature of the groups on the isophthalic acid ring presents different challenges, the principle of using tuned catalyst systems to control selectivity remains relevant.
Other catalytic methods explored for related syntheses include the use of solid catalysts. A patent for the synthesis of 2,4-dichlorophenoxyacetic acid describes using a Na₂O/SiO₂ catalyst to improve conversion rates and reduce side reactions under alkaline conditions. wipo.int This suggests that heterogeneous catalysts could offer a recyclable and efficient alternative for steps in the synthesis of this compound.
The principles of green chemistry aim to reduce waste, use safer chemicals, and improve energy efficiency in chemical production. nih.govacs.org Applying these principles to the synthesis of this compound involves several considerations.
Solvent Selection : Replacing hazardous solvents with greener alternatives is a key goal. organic-chemistry.org Research into related reactions, such as the oxychlorination of phenol (B47542) to 2,4-dichlorophenol, has demonstrated the use of water as a solvent. researchgate.net Exploring aqueous systems for steps in the synthesis of this compound could significantly reduce the environmental impact.
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product. acs.org Catalytic routes are inherently more atom-economical than those requiring stoichiometric reagents.
Alternative Reagents : The use of hazardous reagents like chlorine gas could potentially be replaced. An alternative is the use of hydrogen chloride as the chlorine source with an oxidant like hydrogen peroxide (H₂O₂), which produces water as the only byproduct. researchgate.net This approach has been successfully used for the synthesis of 2,4-dichlorophenol catalyzed by manganous(II) sulfate. researchgate.net
Process Intensification : Techniques like one-pot synthesis, where multiple reaction steps are carried out in the same reactor, can reduce waste and energy consumption by eliminating the need for intermediate purification steps. nih.gov
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefit |
| Safer Solvents | Use of water or bio-based solvents like 2-MeTHF instead of chlorinated hydrocarbons. organic-chemistry.orgnih.gov | Reduced toxicity and environmental persistence. |
| Catalysis | Employing recyclable heterogeneous or homogeneous catalysts (e.g., Lewis acids, solid acids). wipo.int | Reduced waste, higher efficiency, and easier product separation. |
| Alternative Reagents | Using HCl/H₂O₂ for chlorination instead of Cl₂ gas. researchgate.net | Improved safety and a benign byproduct (water). |
| Atom Economy | Designing routes that minimize byproduct formation, such as addition reactions where possible. acs.org | Maximizes raw material efficiency and reduces waste. |
Synthesis of Dichloroanhydride Intermediates and Related Functional Groups
The conversion of this compound to its corresponding acid chloride, 2,4-dichloroisophthaloyl dichloride, is a critical step for its use in polymerization and other reactions. This transformation involves the replacement of the hydroxyl groups of the carboxylic acids with chlorine atoms.
The most common laboratory and industrial methods for this conversion utilize chlorinating agents.
Thionyl Chloride (SOCl₂) : This is a widely used reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion. The reaction can often be catalyzed by a few drops of dimethylformamide (DMF).
Phosphorus Pentachloride (PCl₅) : Another effective, though solid, reagent for this transformation. The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl).
Oxalyl Chloride ((COCl)₂) : Often used for smaller-scale preparations where mild conditions are required. It is highly reactive and its byproducts (CO, CO₂, HCl) are all gaseous.
Solid Phosgene (B1210022) : A patent for a related compound, 5-amino-2,4,6-triiodoisophthalic acid, details its conversion to the diacyl chloride using solid phosgene in a solvent like dichloromethane (B109758). patsnap.com
The general reaction is as follows: C₆H₂Cl₂(COOH)₂ + 2 SOCl₂ → C₆H₂Cl₂(COCl)₂ + 2 SO₂ + 2 HCl
The choice of reagent can depend on the scale of the reaction, the desired purity, and the ease of removing byproducts. For instance, thionyl chloride is often preferred on a larger scale due to its cost-effectiveness and liquid form.
Optimization of Reaction Conditions for Research-Scale Production
Optimizing reaction conditions is essential to maximize the yield and purity of this compound on a research scale. This systematic process involves varying one factor at a time (OFAT) or using more sophisticated Design of Experiments (DoE) to understand the interplay between different variables. whiterose.ac.uk
Key parameters for optimization in the synthesis of chlorinated aromatics include:
Temperature : Chlorination reactions are often temperature-dependent. For related syntheses, optimal temperatures have been found in the range of 60–100°C. Lower temperatures may lead to incomplete reactions, while excessively high temperatures can cause degradation or the formation of unwanted, over-chlorinated byproducts.
Solvent : The choice of solvent can affect reactant solubility and reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) may be suitable for chlorination steps.
Catalyst Loading : The concentration of the catalyst must be carefully controlled. Insufficient catalyst will result in a slow reaction, while excess catalyst might promote side reactions. Optimization studies would vary the catalyst loading to find the ideal balance between reaction rate and selectivity. whiterose.ac.uk
Reaction Time : Monitoring the reaction progress over time using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial. This allows for the determination of the point at which the maximum yield of the desired product is achieved before significant byproduct formation occurs.
An illustrative data table for the optimization of a hypothetical chlorination step is shown below.
| Entry | Variable Changed | Condition | Observed Yield (%) | Purity (%) |
| 1 | Baseline | 60°C, 1 mol% FeCl₃, 3h | 65 | 90 |
| 2 | Temperature | 80°C | 78 | 88 |
| 3 | Temperature | 100°C | 82 | 81 |
| 4 | Catalyst Loading | 2 mol% FeCl₃ (at 80°C) | 85 | 86 |
| 5 | Reaction Time | 5h (at 80°C, 2 mol% cat.) | 86 | 84 |
This systematic approach allows researchers to identify the optimal set of conditions for producing this compound with the highest possible yield and purity for research and development purposes. researchgate.net
Chemical Reactivity and Transformation Studies of 2,4 Dichloroisophthalic Acid
Investigations into Esterification and Amidation Kinetics and Mechanisms
The presence of two carboxylic acid groups allows for the formation of a variety of derivatives through reactions such as esterification and amidation. These transformations are fundamental in synthesizing polymers, pharmaceuticals, and other fine chemicals.
The direct esterification of 2,4-dichloroisophthalic acid with alcohols is an equilibrium-controlled process, typically requiring an acid catalyst and removal of water to drive the reaction towards the formation of the corresponding mono- or di-ester. researchgate.net The reactivity of the carboxylic acid groups is influenced by the electronic effects of the chlorine atoms. The electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the carbonyl carbons, which should, in principle, enhance the rate of nucleophilic attack by an alcohol. However, steric hindrance from the ortho-chlorine atom relative to one of the carboxylic acid groups may play a counteracting role.
The general mechanism for acid-catalyzed esterification proceeds through the following steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.
Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of a water molecule to form a protonated ester.
Deprotonation to yield the final ester product.
A similar logic applies to amidation reactions with amines. The direct conversion of carboxylic acids to amides is often challenging due to the formation of unreactive ammonium (B1175870) carboxylate salts. chemistrysteps.com Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed to activate the carboxylic acid. chemistrysteps.comlibretexts.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. chemistrysteps.com
| Reaction | Reagents and Conditions | Expected Products | Key Mechanistic Features |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Mono- or Di-ester | Equilibrium process, tetrahedral intermediate, acid catalysis enhances carbonyl electrophilicity. |
| Amidation | Amine (e.g., Benzylamine), Coupling Agent (e.g., DCC, EDC) | Mono- or Di-amide | Formation of a highly reactive O-acylisourea intermediate, circumvents acid-base neutralization. |
Exploration of Halogen Atom Reactivity and Exchange Processes
The chlorine atoms on the aromatic ring of this compound are generally unreactive towards nucleophilic substitution under normal conditions. However, their reactivity can be enhanced under specific conditions, such as in the presence of a catalyst or with highly reactive nucleophiles. Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway to replace chlorine atoms with other halogens. wikipedia.org While typically applied to alkyl halides, aromatic halogen exchange can be facilitated by copper or palladium catalysts. manac-inc.co.jp For instance, the conversion of an aryl chloride to an aryl iodide can be achieved using sodium iodide in the presence of a suitable catalyst.
The mechanism of these metal-catalyzed halogen exchange reactions often involves an oxidative addition of the aryl halide to the metal center, followed by halide exchange with the new halogen source, and subsequent reductive elimination to yield the product and regenerate the catalyst. The substitution pattern on the aromatic ring significantly influences the rate and feasibility of these reactions.
Studies on Decarboxylation Pathways and Induced Transformations
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential transformation for this compound, particularly at elevated temperatures or in the presence of a catalyst. nih.gov The stability of the resulting carbanion intermediate is a key factor in determining the ease of decarboxylation. nih.gov For aromatic carboxylic acids, decarboxylation can be promoted by acid catalysis, where the reaction may proceed through a hydrolytic mechanism involving the addition of water to the carboxyl group. nih.gov
Metal-catalyzed decarboxylation is another important pathway. For instance, copper-based catalysts have been shown to be effective in the decarboxylation of various aromatic carboxylic acids. The reaction likely proceeds through the formation of a copper carboxylate salt, followed by the extrusion of carbon dioxide. The presence of two chlorine atoms on the ring would influence the electronic environment and potentially the stability of any intermediates, thereby affecting the reaction conditions required for decarboxylation. Studies on related compounds suggest that the decarboxylation of di- and polycarboxylic acids can be a complex process, sometimes leading to a mixture of products.
Analysis of Electrophilic and Nucleophilic Aromatic Substitution Potential
The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS). libretexts.orgmasterorganicchemistry.com This is due to the strong electron-withdrawing effects of both the two carboxylic acid groups and the two chlorine atoms. These substituents reduce the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. libretexts.org Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, which are characteristic of benzene, would require harsh reaction conditions and are expected to proceed slowly, if at all. masterorganicchemistry.com The directing effects of the existing substituents would guide any potential incoming electrophile. The chlorine atoms are ortho, para-directing, while the carboxylic acid groups are meta-directing. In this case, the positions are already substituted, and further substitution would be sterically hindered and electronically disfavored.
Conversely, the electron-poor nature of the aromatic ring makes it a potential candidate for nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.comlumenlearning.com In this type of reaction, a nucleophile attacks the aromatic ring and displaces a leaving group, which in this case would be one of the chlorine atoms. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. lumenlearning.com For this compound, the two carboxylic acid groups and the remaining chlorine atom would help to stabilize the intermediate formed upon nucleophilic attack. The reaction would likely require a strong nucleophile and potentially elevated temperatures.
| Substitution Type | Reactivity Prediction | Influencing Factors | Potential Products |
| Electrophilic Aromatic Substitution | Highly Deactivated | Strong electron-withdrawing effects of -COOH and -Cl groups. | Substitution is unlikely under standard conditions. |
| Nucleophilic Aromatic Substitution | Activated (relative to unsubstituted chlorobenzene) | Stabilization of Meisenheimer complex by -COOH and -Cl groups. | Replacement of one or both chlorine atoms by the nucleophile. |
Research on Radical-Mediated Reactions Involving the Isophthalic Acid Moiety
Radical reactions offer alternative pathways for the transformation of this compound. mdpi.combeilstein-journals.org The carboxylic acid groups can be converted into radical precursors, such as N-hydroxyphthalimide (NHPI) esters, which can then undergo decarboxylative fragmentation to generate aryl radicals. beilstein-journals.org These radicals can participate in a variety of reactions, including additions to olefins and cross-coupling reactions. beilstein-journals.org
Furthermore, the C-H bonds on the aromatic ring could potentially undergo radical substitution, although the presence of the deactivating groups might make this challenging. Radical chlorination, for example, could potentially introduce further chlorine atoms onto the ring, though this would likely require forcing conditions. researchgate.net The isophthalic acid moiety itself can influence the course of radical reactions. For instance, in radical-mediated hydrothiolation reactions, the electronic nature of the aromatic ring can affect the efficiency of the process. wikipedia.org
Derivatization Strategies and Functionalization of 2,4 Dichloroisophthalic Acid for Advanced Materials
Polymerization Studies Utilizing 2,4-Dichloroisophthalic Acid as a Monomer
The bifunctional nature of this compound, with its two carboxylic acid groups, makes it a suitable candidate as a monomer in condensation polymerization reactions.
Synthesis of Polyesters and Polyamides from this compound
In principle, polyesters could be synthesized through the polycondensation of this compound (or its more reactive acyl chloride derivative) with various diols. The general reaction would involve the formation of ester linkages with the elimination of a small molecule, such as water. rsc.orgnih.gov The resulting polyester (B1180765) would incorporate the dichlorinated phenyl ring into its backbone, which could impart enhanced thermal stability and flame retardant properties.
Similarly, polyamides could be formed by reacting this compound with diamines. The amide linkages formed would, in combination with the rigid, chlorinated aromatic core, be expected to produce polymers with high melting points and good mechanical strength.
Design and Preparation of Copolymers and Cross-linked Polymer Architectures
This compound could be used as a comonomer to be incorporated into various polymer chains, such as polyesters or polyamides, to modify their properties. By varying the ratio of this compound to other dicarboxylic acid monomers, the properties of the resulting copolymer could be systematically tuned.
The chlorine atoms on the benzene (B151609) ring also offer potential sites for cross-linking reactions, which could be used to create thermosetting polymers with a three-dimensional network structure. This would lead to materials with increased rigidity, solvent resistance, and thermal stability.
Structural Control in Polymer Synthesis via this compound Incorporation
The substitution pattern of this compound, with its asymmetrically placed chlorine atoms, would influence the stereochemistry and regularity of the polymer chain. This could affect the polymer's crystallinity and, consequently, its mechanical and thermal properties. The steric hindrance caused by the chlorine atom ortho to one of the carboxylic acid groups could also influence the reactivity of the monomers and the kinetics of the polymerization process.
Metal-Organic Frameworks (MOFs) and Coordination Polymers as Ligands
The dicarboxylate nature of this compound makes it a potential organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The carboxylate groups can coordinate to metal ions or clusters to form extended one-, two-, or three-dimensional networks. rsc.org
Design Principles for MOF Topology and Network Structures
The geometry of the this compound ligand, specifically the angle between the two carboxylate groups, would play a crucial role in determining the resulting topology of the MOF. The presence of the chlorine atoms could also influence the framework's properties by modifying the electronic environment of the ligand and potentially participating in halogen bonding or other non-covalent interactions that could affect the packing and stability of the structure.
Solvothermal and Hydrothermal Synthesis Methodologies for this compound-based MOFs
The synthesis of MOFs using this compound as a ligand would likely employ solvothermal or hydrothermal methods. google.com These techniques involve heating a mixture of the metal salt and the organic ligand in a suitable solvent under pressure. The choice of solvent, temperature, reaction time, and the presence of modulators would be critical parameters to control the crystallization process and the final structure of the MOF. google.com For instance, polar aprotic solvents like DMF are often used to enhance the solubility of the ligand and facilitate coordination.
Application Orientations in Advanced Materials Science and Supramolecular Chemistry
Research on 2,4-Dichloroisophthalic Acid Derivatives in Polymer Composites
The incorporation of this compound into polymer backbones can lead to materials with enhanced thermal stability, flame retardancy, and specific mechanical properties. The chlorine atoms and the meta-arrangement of the carboxylic groups influence the polymer chain's rigidity, solubility, and interaction with other components in a composite material.
Research in the broader field of aromatic polyesters and polyamides often involves the use of various substituted isophthalic acids to tailor the final properties of the polymer. While specific research focusing solely on this compound in polymer composites is an emerging area, the principles of polymer chemistry allow for predictions of its potential impact. For instance, its use as a comonomer in the synthesis of polyesters or polyamides could lead to polymers with the characteristics outlined in the table below. The process of polymerization joins monomers, the building blocks, into polymer structures. sigmaaldrich.com
Table 1: Potential Properties of Polymers Incorporating this compound
| Property | Anticipated Effect of this compound Moiety | Rationale |
| Thermal Stability | Increased | The aromatic structure and the strong C-Cl bonds contribute to a higher decomposition temperature. |
| Flame Retardancy | Enhanced | Chlorine atoms can act as radical scavengers in the gas phase during combustion, inhibiting the flame propagation process. |
| Mechanical Strength | Potentially Increased | The rigid aromatic ring can enhance the stiffness and tensile strength of the polymer chain. |
| Solubility | Modified | The polar chlorine atoms and carboxylic acid groups can alter the solubility profile, potentially making the polymer soluble in a wider range of organic solvents. |
| Adhesion | Improved in Composites | The polar nature of the monomer can promote better interfacial adhesion with reinforcing fillers or other polymers in a blend. |
Conducting polymers, which possess alternating single and double bonds in their backbone, are a significant class of polymers with applications in electronics. frontiersin.org The inclusion of functional groups can further tune their properties. researchgate.net
Exploration of this compound as a Building Block for Membrane Technologies
Polymeric membranes are crucial for various separation processes, including gas separation, water purification, and pervaporation. researchgate.net Polyamides and polyimides are among the high-performance polymers frequently used for fabricating these membranes due to their excellent thermal and chemical stability, as well as their good mechanical properties. nih.govscispace.com
The synthesis of aromatic polyamides through polycondensation reactions allows for the incorporation of various diacid and diamine monomers to control the membrane's separation performance. rsc.org The use of this compound as the diacid component in the synthesis of polyamides is a promising strategy for developing new membrane materials. The presence of the chlorine substituents is expected to influence the fractional free volume, chain packing, and intermolecular interactions within the polymer matrix, which are all critical factors determining the permeability and selectivity of the membrane. For instance, in gas separation, the tailored pore size and chemical affinity of the membrane for specific gas molecules can enhance the separation efficiency of mixtures like CO₂/CH₄ or O₂/N₂. mdpi.com
Table 2: Predicted Influence of this compound on Polyamide Membrane Performance for Gas Separation
| Membrane Parameter | Expected Influence | Scientific Rationale |
| Gas Permeability | Potentially altered | The bulky chlorine atoms may disrupt chain packing, increasing the fractional free volume and thus permeability. |
| Gas Selectivity | Potentially enhanced | The polar C-Cl bonds and the overall electron-poor nature of the aromatic ring can lead to specific interactions with polarizable gas molecules like CO₂, potentially increasing selectivity. |
| Thermal Stability | Increased | The inherent stability of the aromatic dicarboxylic acid would contribute to a higher glass transition temperature and overall thermal resistance of the membrane. |
| Chemical Resistance | Enhanced | The electron-withdrawing nature of the chlorine atoms can increase the oxidative stability of the polyamide backbone. |
Integration into Hybrid Organic-Inorganic Material Systems
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanometer scale, often leading to synergistic effects and novel functionalities. rsc.orgmdpi.com A prominent class of such materials is metal-organic frameworks (MOFs). wikipedia.orgresearchgate.net MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govenpress-publisher.com
Dicarboxylic acids are a common choice for organic linkers in MOF synthesis. The geometry and functionality of the linker molecule play a crucial role in determining the topology, pore size, and chemical environment of the resulting framework. semanticscholar.org this compound, with its two carboxylate groups for coordination to metal centers and its chlorine substituents, can be utilized to construct novel MOFs.
The integration of this compound into MOF structures could lead to:
Tailored Pore Geometries: The specific substitution pattern of the linker can direct the formation of unique pore shapes and sizes.
Functionalized Pore Surfaces: The chlorine atoms lining the pores can create specific binding sites for guest molecules, influencing the adsorption and catalytic properties of the MOF.
An organic-inorganic hybrid molecular imprinting monolith has been prepared for the determination of 2,4-dichlorophenoxyacetic acid. nih.gov Such hybrid materials can also be designed for applications in fuel cells, where the combination of organic and inorganic components can lead to improved proton conductivity and mechanical properties. rsc.org
Catalytic Applications of Materials Derived from this compound-based Structures
The use of catalysts is fundamental in a vast array of chemical manufacturing processes. hidenanalytical.com Materials derived from this compound, particularly MOFs, have significant potential for catalytic applications. mdpi.com The catalytic activity of MOFs can arise from several features:
Open Metal Sites: The metal nodes within the MOF can act as Lewis acid sites, catalyzing a variety of organic transformations.
Functional Organic Linkers: The organic linker itself can be catalytically active or can be post-synthetically modified to introduce catalytic functionalities.
Confinement Effects: The well-defined pores of the MOF can encapsulate reactants, leading to shape-selective catalysis.
MOFs constructed from this compound could be explored as catalysts in reactions such as oxidations, condensations, and cycloadditions. bcrec.id The electron-withdrawing nature of the chlorine atoms on the linker could influence the electronic properties of the metal centers, thereby tuning their catalytic activity. Furthermore, these chlorine atoms could serve as handles for post-synthetic modification, allowing for the introduction of other catalytic groups. MOF-derived materials are also being investigated as catalysts for various organic reactions due to their tunable nature and high catalytic activity. nih.gov For instance, a stable MOF, MOF-808, has demonstrated intrinsic peroxidase-like catalytic activity. nih.gov
Studies on Adsorption and Separation Properties of this compound-Containing Frameworks
The porous nature of MOFs makes them excellent candidates for adsorption and separation applications, including gas storage, purification, and the separation of mixtures. nih.govresearchgate.net The performance of a MOF in these applications is highly dependent on its pore size, pore volume, and the chemical nature of its internal surface. nih.gov
Frameworks containing this compound as a linker are expected to exhibit interesting adsorption and separation behaviors. fortunejournals.com The presence of chlorine atoms within the pores can lead to specific interactions with various guest molecules through halogen bonding or dipole-dipole interactions. This can enhance the selectivity for certain components in a mixture.
Table 3: Potential Adsorption and Separation Applications of this compound-Based MOFs
| Application | Target Molecules | Rationale for Potential Selectivity |
| CO₂ Capture | Carbon Dioxide (CO₂) | The polar C-Cl bonds and the quadrupole moment of CO₂ can lead to favorable interactions, enhancing CO₂ uptake. mdpi.comnih.gov |
| Hydrocarbon Separation | Alkanes, Alkenes, Alkynes | The specific pore geometry and the potential for selective interactions with π-systems of unsaturated hydrocarbons can enable the separation of C₂ or C₃ hydrocarbon mixtures. mdpi.comrsc.org |
| Separation of Volatile Organic Compounds (VOCs) | Chlorinated hydrocarbons, aromatic compounds | "Like-likes-like" interactions between the chlorinated framework and chlorinated VOCs could lead to high adsorption capacity and selectivity. |
| Gas Storage | Methane (CH₄), Hydrogen (H₂) | The tailored pore size and high surface area of the MOF can provide significant storage capacity for fuel gases. nih.gov |
The flexibility of some MOFs, leading to "gate-opening" or "breathing" phenomena, can result in highly selective adsorption isotherms, which is advantageous for pressure swing adsorption processes. researchgate.net The design of MOFs with specific functionalities and pore characteristics is a key area of research for improving the efficiency of gas separation and storage. rsc.org
Computational and Theoretical Investigations of 2,4 Dichloroisophthalic Acid Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) Applications to 2,4-Dichloroisophthalic Acid
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govchemrxiv.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pVQZ, can be employed to determine the optimized geometry and electronic properties of this compound. researchgate.netnih.gov These calculations yield crucial parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. researchgate.net A larger gap suggests higher stability and lower reactivity. researchgate.net
For related dichlorinated aromatic compounds, DFT has been used to calculate various descriptors of chemical activity, including ionization potential, electron affinity, chemical potential, and electronegativity. nih.gov These parameters provide a quantitative basis for comparing the reactivity of different molecules. nih.gov For instance, the presence of electron-withdrawing chlorine atoms on the benzene (B151609) ring of this compound is expected to influence its electronic properties, making it more reactive in certain substitution reactions compared to isophthalic acid.
| Parameter | Description |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost electron-containing orbital; relates to the ability to donate electrons. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost electron-deficient orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net |
| Chemical Potential (μ) | Related to the electronegativity of the molecule. researchgate.net |
| Molecular Hardness (η) | A measure of resistance to change in electron distribution. nih.gov |
Conformational Analysis and Energy Landscape Mapping
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgorganicchemistrytutor.com For this compound, rotation around the C-C bonds connecting the carboxylic acid groups to the benzene ring can lead to various conformers with different energies.
The potential energy surface of the molecule can be mapped by systematically changing the dihedral angles of the carboxylic acid groups relative to the aromatic ring and calculating the energy of each conformation. This process helps identify the most stable conformer (the one with the lowest energy) and the energy barriers between different conformations. libretexts.org Newman projections are a useful tool for visualizing these different conformations. libretexts.orgorganicchemistrytutor.com Factors influencing the stability of conformers include steric hindrance between the bulky chlorine atoms and the carboxylic acid groups, as well as potential intramolecular hydrogen bonding. libretexts.org Computational methods can predict the relative energies of these conformers, providing insight into the molecule's preferred shape in different environments. chemrxiv.org
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry can be used to model the step-by-step process of a chemical reaction, known as the reaction mechanism. youtube.com For reactions involving this compound, such as its synthesis via the oxidation of a corresponding dichlorotoluene derivative or its participation in esterification or amidation reactions, computational modeling can elucidate the pathway from reactants to products.
This involves locating the transition state, which is the highest energy point along the reaction coordinate. polimi.it Characterizing the structure and energy of the transition state is crucial for understanding the reaction's kinetics and feasibility. DFT calculations are often employed to determine the geometries and energies of reactants, products, intermediates, and transition states. researchgate.net By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the rate of the reaction.
Molecular Dynamics Simulations for Intermolecular Interactions and Assembly
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov These simulations can provide detailed information about the conformational changes and interactions of molecules like this compound in a condensed phase, such as in solution or in a crystal. researchgate.net By simulating the system for a sufficient duration, one can observe how the molecules interact with each other and with solvent molecules, and how they might self-assemble into larger structures. rsc.org
For this compound, MD simulations could be used to study its aggregation behavior in different solvents, the formation of hydrogen-bonded networks, and its interactions with other molecules or surfaces. nih.govplos.org This information is valuable for understanding its solubility, crystallization behavior, and potential for forming co-crystals or metal-organic frameworks.
Prediction of Structure-Reactivity Relationships
Structure-reactivity relationships aim to connect the molecular structure of a compound to its chemical reactivity. scribd.comnih.gov Computational chemistry provides a quantitative framework for establishing these relationships. For a series of related compounds, such as substituted isophthalic acids, one can calculate various molecular descriptors and correlate them with experimentally observed reaction rates or equilibrium constants. nih.govlibretexts.org
For this compound, the electron-withdrawing nature of the two chlorine atoms significantly influences its reactivity. Computational methods can quantify this effect by calculating parameters such as atomic charges, electrostatic potential maps, and frontier molecular orbital energies. researchgate.net These calculations can help predict how the positions of the chlorine atoms affect the acidity of the carboxylic acid groups and the susceptibility of the aromatic ring to nucleophilic or electrophilic attack. By comparing these calculated properties with those of other dichloroisophthalic acid isomers or related molecules, a deeper understanding of the structure-reactivity landscape can be achieved.
| Structural Feature | Predicted Effect on Reactivity | Computational Descriptor |
|---|---|---|
| Two Chlorine Atoms | Increased acidity of carboxylic acids, activation towards nucleophilic substitution. | Calculated pKa, Fukui functions. researchgate.net |
| Carboxylic Acid Groups | Sites for esterification, amidation, and coordination to metal ions. | Electrostatic potential map, partial atomic charges. |
| Aromatic Ring | Susceptible to electrophilic or nucleophilic aromatic substitution. | Frontier molecular orbital densities (HOMO/LUMO). researchgate.net |
Ligand Design Principles Based on Computational Chemistry
The principles of computational chemistry can guide the design of new ligands with desired properties. nih.govbioscipublisher.com this compound can serve as a building block or a scaffold for designing more complex molecules with specific functions, such as in the development of metal-organic frameworks (MOFs) or pharmacologically active compounds. researchgate.net
Computational methods like molecular docking and de novo design can be used to predict how ligands derived from this compound might bind to a target protein or form a specific crystal structure. bioscipublisher.comresearchgate.net By systematically modifying the structure of the parent molecule in silico and evaluating the properties of the resulting derivatives, researchers can identify promising candidates for synthesis and experimental testing. plos.org For example, the carboxylic acid groups can be functionalized to create esters or amides, and the chlorine atoms can potentially be substituted to modulate the electronic and steric properties of the molecule. Quantum chemical calculations can help in predicting how these modifications will affect the ligand's binding affinity, selectivity, and reactivity. cecam.org
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation Methodologies
FT-IR Spectroscopy: The FT-IR spectrum of a related compound, 2,4-dichlorophenoxyacetic acid, reveals characteristic absorption bands that are analogous to what would be expected for 2,4-Dichloroisophthalic acid. A prominent peak for the C=O stretch of the carboxyl group is observed around 1732 cm⁻¹. researchgate.net The antisymmetric and symmetric vibrations of the C-O-C ether linkage, if present, would appear at approximately 1311 and 1089 cm⁻¹, respectively. researchgate.net The O-H deformation coupled with C-O stretching is typically seen around 1234 cm⁻¹. researchgate.net For dicarboxylic acids like this compound, the O-H stretching absorption is characteristically very strong and broad, spanning from 2500 to 3300 cm⁻¹, a result of hydrogen-bonded dimers in the condensed phase. libretexts.org The carbonyl (C=O) stretching frequency for such dimers is found near 1710 cm⁻¹. libretexts.org
Raman Spectroscopy: Raman spectroscopy is particularly effective for measuring bonds like C-H and C-C due to their polarizability. spectroscopyonline.com In similar aromatic compounds, Raman spectra can reveal distinct bands corresponding to various vibrational modes. For instance, in 2,4-dichlorobenzonitrile, FT-Raman spectra have been recorded and analyzed to assign different normal modes of the molecule. nih.gov For this compound, characteristic Raman bands would be expected for the aromatic ring vibrations, C-Cl stretching, and the carboxylic acid functional groups. The structural sensitivity of Raman spectroscopy, especially UV resonance Raman (UVRR), can provide detailed information about the molecular structure. europeanpharmaceuticalreview.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference |
|---|---|---|---|
| C=O Stretch (Carboxyl) | ~1732 | FT-IR | researchgate.net |
| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (broad) | FT-IR | libretexts.org |
| C=O Stretch (Carboxylic Acid Dimer) | ~1710 | FT-IR | libretexts.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule, making it indispensable for isomer identification and purity assessment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of a carboxylic acid provides distinct signals. The acidic protons of the carboxyl groups are highly deshielded and typically appear in the 10-12 ppm region of the spectrum, which is a characteristic feature. libretexts.org The aromatic protons on the benzene (B151609) ring would exhibit specific splitting patterns and chemical shifts influenced by the positions of the two chlorine atoms and two carboxylic acid groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum offers further structural confirmation. The carbonyl carbons of the carboxylic acid groups are significantly deshielded and resonate in the 160-180 ppm range. libretexts.org The aromatic carbons also show distinct chemical shifts, with the carbons bonded to chlorine atoms being particularly affected. This technique readily distinguishes between different isomers of dichloroisophthalic acid based on the unique set of carbon signals for each isomer.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental formula of this compound and to study its fragmentation patterns under ionization.
Molecular Ion Peak: Using soft ionization techniques like electrospray ionization (ESI), the mass spectrum would show a prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺, confirming the molecular weight. For this compound (C₈H₄Cl₂O₄), the expected monoisotopic mass is approximately 233.95 g/mol .
Fragmentation Analysis: Harder ionization methods, such as electron impact (EI), induce fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the compound. For carboxylic acids, characteristic losses of OH (17 amu) and COOH (45 amu) are common. libretexts.org The fragmentation of the aromatic ring would also produce specific fragment ions. Analysis of these fragments helps to confirm the structure and substitution pattern of the molecule. High-resolution mass spectrometry (HRMS) can provide exact mass measurements of both the molecular ion and its fragments, allowing for unambiguous determination of their elemental compositions.
X-ray Diffraction Studies for Solid-State Structure Determination (Single Crystal and Powder)
X-ray diffraction (XRD) techniques are essential for determining the three-dimensional arrangement of atoms in the solid state, providing definitive structural information and insights into crystal packing and intermolecular interactions.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. The resulting diffraction pattern is a characteristic fingerprint of the crystalline phase. It can be used to identify the compound, assess its purity, and detect the presence of different polymorphic forms. ijcce.ac.ir Comparing the experimental PXRD pattern with a pattern simulated from single-crystal data can confirm the bulk phase purity of the material.
Chromatographic Techniques (HPLC, GC) for Separation and Purity Analysis
Chromatographic methods are fundamental for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. deswater.com Reversed-phase HPLC, using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile, water, and an acid like acetic acid), can effectively separate the target compound from starting materials, by-products, and other impurities. deswater.complos.org Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. deswater.com HPLC methods can be developed to achieve high sensitivity, with low limits of detection and quantification. deswater.com
Gas Chromatography (GC): While direct analysis of carboxylic acids by GC can be challenging due to their low volatility and potential for adsorption on the column, derivatization can overcome these issues. deswater.com Esterification of the carboxylic acid groups, for example, to form methyl or other esters, increases volatility and allows for analysis by GC. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) provides both separation and structural identification of the components in a mixture. epa.gov
| Technique | Column | Mobile/Carrier Phase | Detection | Reference |
|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water/Acetic Acid | UV | deswater.complos.org |
| GC (after derivatization) | Specialized capillary columns (e.g., Nukol™) | Helium | Electron Capture (ECD), Mass Spectrometry (MS) | nih.govepa.govsigmaaldrich.com |
Thermal Analysis Methods (TGA, DSC) for Investigating Material Transitions
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of this compound. alstesting.co.th
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. abo.fi This technique is used to determine the thermal stability of this compound and to identify the temperatures at which decomposition occurs. It can also be used to detect the presence of solvent molecules in the crystal lattice.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as its temperature is changed. tainstruments.com It is used to determine the melting point of this compound, as well as to identify other thermal events such as crystallization, glass transitions, and solid-state phase transitions. mt.com The presence of impurities can lead to a depression and broadening of the melting peak, making DSC a useful tool for purity assessment. mt.com
Environmental Fate and Degradation Pathway Research
Future Research Directions and Emerging Paradigms for 2,4 Dichloroisophthalic Acid
Exploration of Applications in Smart Materials and Responsive Systems
The integration of 2,4-Dichloroisophthalic acid into smart materials and responsive systems is a significant area for future research. The chlorine atoms can alter the electronic and steric properties of the isophthalic acid moiety, which could be harnessed to create polymers and metal-organic frameworks (MOFs) that respond to external stimuli such as light, heat, or chemical analytes.
For instance, polyamides and polyesters synthesized from this compound may exhibit unique thermal or photo-responsive behaviors. The introduction of chlorine atoms can impact chain packing and intermolecular interactions, potentially leading to materials with tunable shape-memory effects or controlled-release capabilities. Research in this area would involve the synthesis of various polymers and a systematic study of their responsiveness to different stimuli.
Table 1: Potential Smart Material Applications for this compound Derivatives
| Smart Material System | Potential Stimulus | Possible Application |
| Responsive Polymers | Light, pH, Temperature | Drug delivery, sensors, actuators |
| Photo-switchable MOFs | UV-Vis Light | Data storage, molecular switches |
| Chemo-responsive Gels | Chemical Analytes | Environmental monitoring, diagnostics |
Potential Integration into Micro- and Nanofabrication Technologies
The precise structure of this compound makes it a candidate for the bottom-up fabrication of micro- and nanoscale structures. Its defined geometry could be exploited in the self-assembly of complex architectures, such as highly ordered thin films or porous networks. These structures could find applications in areas like molecular electronics, catalysis, and separation technologies.
Further research could explore the use of this compound as a molecular building block in surface patterning and lithography techniques. The ability to form well-defined monolayers on various substrates could enable the creation of functional surfaces with tailored chemical and physical properties, relevant for the development of advanced sensors and microfluidic devices.
Sustainable Chemistry Initiatives in the Synthesis and Application of this compound
Developing green and sustainable methods for the synthesis and use of this compound is a critical future research direction. This includes the exploration of eco-friendly solvents, catalysts, and reaction conditions to minimize the environmental impact of its production. Investigating biocatalytic routes or flow chemistry processes could lead to more efficient and sustainable manufacturing.
In terms of applications, polymers and materials derived from this compound could be designed for enhanced recyclability or biodegradability. The development of circular economy models for these materials would be a key aspect of future sustainability-focused research.
Table 2: Green Chemistry Approaches for this compound
| Green Chemistry Principle | Research Focus | Potential Benefit |
| Use of Renewable Feedstocks | Biocatalytic synthesis routes | Reduced reliance on fossil fuels |
| Atom Economy | High-yield, low-waste reactions | Minimized environmental pollution |
| Design for Degradation | Biodegradable polymer design | Reduced plastic accumulation |
| Catalysis | Use of recyclable catalysts | Increased process efficiency |
Interdisciplinary Research Opportunities for Enhanced Functionality and Utility
The full potential of this compound can be realized through interdisciplinary collaborations. By combining expertise from chemistry, materials science, engineering, and biology, researchers can explore a wide range of innovative applications.
For example, collaboration between polymer chemists and biomedical engineers could lead to the development of novel biocompatible materials for tissue engineering or medical implants. Similarly, partnerships between materials scientists and electronics engineers could facilitate the integration of this compound-based materials into next-generation electronic devices. Such interdisciplinary efforts will be crucial for translating fundamental research into practical technologies with real-world impact.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,4-Dichloroisophthalic acid with high purity?
- Methodological Answer : While direct synthesis protocols for this compound are limited in the literature, analogous chlorinated aromatic acids (e.g., 4-Chloroisophthalic acid) are typically synthesized via electrophilic aromatic substitution. A suggested approach involves chlorinating isophthalic acid using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled anhydrous conditions, with FeCl₃ as a catalyst. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography is critical to achieve >95% purity. Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm final purity via HPLC .
Q. What analytical techniques are most effective for characterizing this compound in complex matrices?
- Methodological Answer : Characterization requires a multi-technique approach:
- Structural Elucidation : Use nuclear magnetic resonance (¹H/¹³C NMR) to confirm chlorine substitution patterns and Fourier-transform infrared spectroscopy (FTIR) to identify carboxylic acid and C-Cl functional groups.
- Quantitative Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–240 nm) or liquid chromatography-mass spectrometry (LC-MS) is recommended for trace detection in environmental samples.
- Purity Assessment : Differential scanning calorimetry (DSC) can verify crystallinity and thermal stability. Cross-validate results with elemental analysis (EA) for C, H, and Cl content .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability is influenced by pH, temperature, and light exposure.
- Aqueous Solutions : Degrades rapidly at alkaline pH (>8.0) via hydrolysis; store at pH 4–6 in amber vials at 4°C.
- Solid State : Stable for >6 months when desiccated at -20°C.
- Experimental Precautions : Avoid plastic containers due to potential adsorption; use glass or PTFE. Include stability checks via periodic HPLC analysis, especially in long-term ecotoxicity studies .
Advanced Research Questions
Q. What experimental designs are optimal for studying the photocatalytic degradation mechanisms of this compound?
- Methodological Answer : Advanced oxidation processes (AOPs) like photocatalysis require:
- Catalyst Selection : TiO₂ (P25) or Fe-doped ZnO for UV-driven systems; visible-light-active catalysts (e.g., g-C₃N₄) for solar applications.
- Parameter Optimization : Use a central composite design (CCD) to test variables: pH (3–9), catalyst loading (0.5–2.0 g/L), and initial pollutant concentration (10–100 mg/L).
- Mechanistic Probes : Employ scavenger experiments (e.g., isopropanol for •OH radicals) and electron paramagnetic resonance (EPR) to identify reactive species. Monitor intermediates via LC-MS/MS .
Q. How can researchers address contradictions in reported half-lives of this compound in environmental studies?
- Methodological Answer : Discrepancies often arise from variable environmental factors (e.g., organic matter, microbial activity). Mitigation strategies include:
- Standardized Protocols : Use OECD 308 guidelines for water-sediment systems, controlling temperature (20–25°C) and light exposure.
- Matrix-Specific Calibration : Spiked recovery experiments in site-specific matrices (e.g., agricultural soil vs. river water).
- Data Harmonization : Apply meta-analysis tools to reconcile half-life data, accounting for detection limits (e.g., Kaplan-Meier survival analysis for censored data) .
Q. What methodologies are effective for assessing the ecotoxicological impacts of this compound metabolites?
- Methodological Answer : Combine in vitro and in vivo models:
- Metabolite Identification : Use zebrafish (Danio rerio) liver microsomes or human CYP450 isoforms to generate metabolites; characterize via LC-QTOF-MS.
- Toxicity Screening : Perform acute/chronic assays (OECD 203/210) on Daphnia magna and algae (Raphidocelis subcapitata).
- Molecular Pathways : Apply transcriptomics (RNA-seq) to identify dysregulated genes (e.g., oxidative stress markers like SOD1) in exposed organisms. Cross-reference with computational toxicology tools (e.g., ECOSAR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
